molecular formula C15H19NO3 B572338 Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate CAS No. 1245645-94-6

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B572338
CAS No.: 1245645-94-6
M. Wt: 261.321
InChI Key: WEIQKOUQSRGZDC-UHFFFAOYSA-N
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Description

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate (CAS 852051-11-7) is a piperidine-derived compound with a molecular formula of C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol. The structure features a piperidine ring substituted with a benzyloxycarbonyl group at the 1-position, an ethyl group at the 2-position, and a ketone at the 4-position. This compound is typically stored at 2–8°C to maintain stability, indicating sensitivity to temperature .

Properties

IUPAC Name

benzyl 2-ethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIQKOUQSRGZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744504
Record name Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852051-11-7
Record name Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate typically involves the reaction of 2-ethyl-4-oxopiperidine-1-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent. Common dehydrating agents used in this reaction include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Neurological Disorders

One of the primary applications of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate is in the development of pharmaceuticals targeting neurological disorders. Research indicates that this compound may function as an inhibitor or modulator of specific enzymes or receptors involved in neurological pathways. Such interactions can lead to alterations in cellular metabolism and gene expression, making it a valuable subject for studies related to conditions like depression, anxiety, and neurodegenerative diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study focusing on derivatives of fluoroquinolone antibiotics, this compound was noted for its enhanced lipophilicity and superior activity against Gram-positive bacterial strains compared to other analogs. This suggests potential applications in developing new antimicrobial agents .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows it to be used in the synthesis of more complex molecules. The typical synthesis involves reacting 2-ethyl-4-oxopiperidine-1-carboxylic acid with benzyl alcohol using dehydrating agents like dicyclohexylcarbodiimide under inert conditions.

Synthesis Methodology

The synthesis process can be summarized as follows:

  • Reactants : 2-Ethyl-4-oxopiperidine-1-carboxylic acid and benzyl alcohol.
  • Reagents : Dehydrating agents (e.g., dicyclohexylcarbodiimide).
  • Conditions : Conducted under inert atmosphere using solvents such as dichloromethane or tetrahydrofuran at room temperature.
  • Purification : Techniques like recrystallization or chromatography are employed to isolate the product.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey Features
Ethyl 4-oxo-1-piperidinecarboxylateSimpler structure lacking the benzyl group
1-Benzyl-4-piperidoneDoes not include the carboxylate ester group
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylateContains a Boc protecting group; used in peptide synthesis
Benzyl 2-methyl-4-oxopiperidine-1-carboxylateSimilar structure but differs by methyl substitution

The presence of both the benzyl and carboxylate ester groups in this compound enhances its chemical reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Biological Activity : Investigations into its mechanism of action have shown that it may bind to enzyme active sites or cell surface receptors, influencing signal transduction pathways relevant to pharmacology.
  • Pharmacological Insights : Research highlighted the compound's potential in modulating enzyme activity, which could lead to therapeutic benefits in treating neurological disorders .
  • Industrial Applications : The compound's synthesis methods have been optimized for industrial production, ensuring high purity and yield, making it suitable for large-scale applications in pharmaceuticals .

Mechanism of Action

The mechanism of action of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in neurological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Piperidine Carboxylates

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions Hazards
Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate 852051-11-7 C₁₅H₁₉NO₃ 261.32 2-ethyl, 4-oxo 2–8°C Not specified
(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate 852051-10-6 C₁₄H₁₇NO₃ 247.29 2-methyl, 4-oxo Not specified Not specified
1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate 154548-45-5 C₁₆H₁₉NO₅ 305.33 3-ethoxycarbonyl, 4-oxo Not specified Not specified
Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate 80221-26-7 C₁₇H₂₃NO₄ 305.37 4-(ethoxycarbonyl)ethylidene Not specified Not specified
Benzyl 4-propionylpiperidine-1-carboxylate 873779-32-9 C₁₆H₂₁NO₃ 275.34 4-propionyl Not specified Not specified

Key Observations :

The 4-oxo group is conserved across analogs, suggesting a shared role in hydrogen bonding or conformational rigidity.

Functional Group Variations :

  • Compounds like 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS 154548-45-5) introduce additional ester groups, increasing molecular weight and polarity .
  • Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 80221-26-7) features an ethylidene-linked ethoxycarbonyl group, which may alter solubility or reactivity in nucleophilic environments .

Biological Activity

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, a synthetic organic compound, has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of 2-ethyl-4-oxopiperidine-1-carboxylic acid with benzyl alcohol, typically in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in inert solvents such as dichloromethane or tetrahydrofuran (THF) at room temperature. Its unique structure includes a piperidine ring and a carboxylate ester group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites of enzymes, thus blocking their activity. Additionally, it can modulate receptor interactions on cell surfaces, influencing signal transduction pathways and leading to various biological effects such as alterations in cellular metabolism and gene expression.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity:

  • A study evaluated the compound's efficacy against Mycobacterium tuberculosis (MTB) and demonstrated significant antimicrobial properties. The minimum inhibitory concentration (MIC) for selected derivatives ranged from 0.125 to 16 µg/mL, indicating strong activity against both drug-sensitive and multidrug-resistant strains .

2. Enzyme Inhibition:

  • The compound has been investigated for its potential to inhibit various enzymes involved in disease pathways. Preliminary studies suggest that modifications in its structure can enhance binding affinity and inhibitory potency against specific targets.

3. Antiproliferative Effects:

  • This compound has shown antiproliferative effects in vitro against several cancer cell lines, indicating its potential as an anticancer agent. For instance, related compounds have demonstrated growth inhibitory potency against leukemia cell lines .

Case Study 1: Antimycobacterial Activity

In a study focused on the synthesis of novel derivatives based on this compound, researchers reported enhanced lipophilicity and improved antibacterial activity against Gram-positive strains compared to traditional fluoroquinolones. The most active derivative exhibited an MIC significantly lower than standard treatments .

Case Study 2: Enzyme Interaction Studies

Research involving structural modifications of Benzyl 2-ethyl-4-oxopiperidine derivatives highlighted their ability to inhibit histone deacetylases (HDACs), which are implicated in various cancers. These findings suggest that the compound can serve as a scaffold for developing HDAC inhibitors with potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
Ethyl 4-oxo-1-piperidinecarboxylateSimilarModerate antimicrobial activity
1-Benzyl-4-piperidoneSimilarLower enzyme inhibition
Ethyl ®-1-Boc-4-oxopiperidine-2-carboxylateContains Boc groupUsed in peptide synthesis

This compound is distinguished by its specific functional groups that allow for diverse chemical modifications and enhanced biological activity compared to similar compounds.

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